2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride
Overview
Description
2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H16BrClN2O . It belongs to the class of pyridine derivatives and has shown promising results in scientific experiments as an active pharmaceutical ingredient.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride can be represented by the SMILES string: C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl . This indicates that the molecule consists of a bromopyridine ring with a methoxy piperidine substituent .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is 307.61 g/mol. Other physical and chemical properties such as density, boiling point, and solubility are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Transformations
2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride plays a significant role in various chemical syntheses. For instance, pyridine hydrochloride is utilized in the cleavage of ethers and for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996). Additionally, the molecule is involved in the synthesis of specific acyclic pyridine C-nucleosides, indicating its utility in nucleoside chemistry (Hemel et al., 1994).
Corrosion Inhibition
Research has explored the use of pyridine derivatives, such as 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride, as corrosion inhibitors. In one study, a new pyridine derivative was shown to be an effective corrosion inhibitor in hydrochloric acid medium, demonstrating a 92% effectiveness at certain concentrations. The adsorption of these compounds on metal surfaces follows the Flory–Huggins adsorption model (Saady et al., 2020).
Fluorescence and Antibacterial Properties
Some pyridine derivatives synthesized through reactions involving 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride have been evaluated for their fluorescence properties. These compounds have shown considerable antibacterial activity, highlighting their potential in biomedical applications (Girgis et al., 2004).
Electrochemical Applications
The compound is also used in electrochemical applications. An improved procedure for electrochemical radical cyclization of bromo acetals, which involves the use of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride, has been developed, demonstrating its versatility in electrochemical reactions (Inokuchi et al., 1994).
Synthesis of Novel Compounds
Furthermore, this compound is crucial in synthesizing various novel compounds with potential therapeutic properties. For instance, its use in synthesizing thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives has been explored, with some of these compounds showing promising analgesic and antiparkinsonian activities (Amr et al., 2008).
Mechanism of Action
The mechanism of action for 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is not specified in the available resources. As an active pharmaceutical ingredient, it likely interacts with biological targets to exert its effects.
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O.ClH/c12-10-4-1-5-11(14-10)15-8-9-3-2-6-13-7-9;/h1,4-5,9,13H,2-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZDRBMUOKYYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671530 | |
Record name | 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride | |
CAS RN |
1185308-11-5 | |
Record name | 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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